1-methyl-1H-pyrrole-3-sulfonic acid
Description
Historical Context and Evolution of Pyrrole (B145914) Chemistry with Sulfonic Acid Moieties
The chemistry of pyrrole dates back to the 19th century, with its initial isolation and characterization paving the way for over a century of investigation into its synthesis and reactivity. The inherent electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution reactions. nist.gov Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is a classic example of such a reaction.
Historically, the sulfonation of pyrrole itself has been a subject of study, with early methods often leading to polymerization or the formation of polysubstituted products due to the high reactivity of the pyrrole ring. nist.gov The development of milder sulfonating agents, such as the sulfur trioxide-pyridine complex, provided a more controlled approach to introduce the sulfonic acid functionality. nist.gov
A significant finding in the evolution of this area of chemistry is the regioselectivity of the sulfonation of N-substituted pyrroles. Research has demonstrated that the sulfonation of 1-methylpyrrole (B46729) with a sulfur trioxide-pyridine complex preferentially yields the 3-sulfonated product, 1-methyl-1H-pyrrole-3-sulfonic acid. This regiochemical outcome is of fundamental importance for the specific synthesis of this isomer and represents a key step in the controlled functionalization of the pyrrole nucleus.
Significance of N-Methylated Pyrrole Systems in Heterocyclic Chemistry
The methylation of the nitrogen atom in the pyrrole ring has profound implications for the molecule's chemical behavior and its potential applications. N-methylation prevents the formation of the pyrrolide anion and alters the electronic distribution within the aromatic system, which in turn influences its reactivity in substitution reactions.
From a synthetic standpoint, the N-methyl group can direct the regioselectivity of electrophilic substitutions. As mentioned, it steers sulfonation to the 3-position, a crucial factor for the synthesis of the title compound. Furthermore, N-methylated pyrroles serve as important precursors in the synthesis of a wide array of biologically active compounds and functional materials. hmdb.ca The presence of the methyl group can enhance solubility in organic solvents and can play a role in the steric and electronic interactions of the final products. organicchemistrydata.org
In the context of medicinal chemistry, the N-methylated pyrrole motif is found in numerous natural products and synthetic drugs, contributing to their biological activity. nih.govrsc.org The modification of the pyrrole nitrogen is a common strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.
Overview of Current Research Landscape Pertaining to Pyrrole Sulfonic Acids
The current research involving pyrrole sulfonic acids is diverse, spanning materials science, catalysis, and medicinal chemistry. While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyrrole sulfonic acids is being actively investigated.
In materials science , a primary focus is on the development of conductive polymers. ulisboa.pt The incorporation of sulfonic acid groups into polypyrrole chains enhances their solubility and processability, making them suitable for applications in sensors, antistatic coatings, and organic electronic devices. researchgate.net The sulfonic acid moiety can also act as a dopant, influencing the electrical properties of the polymer.
In the field of catalysis , sulfonic acid-functionalized materials are well-established as solid acid catalysts. thermofisher.com Pyrrole sulfonic acids, either as standalone molecules or appended to solid supports, have the potential to catalyze a variety of organic transformations, offering advantages in terms of reusability and reduced environmental impact.
In medicinal chemistry , the introduction of a sulfonic acid group can significantly alter the biological properties of a pyrrole-containing molecule. This functional group can improve water solubility, a critical factor for drug delivery, and can participate in hydrogen bonding interactions with biological targets. spectrabase.com Research into pyrrole derivatives for various therapeutic areas continues to be a vibrant field of study. nih.govresearchgate.net
Table 1: Investigated Areas of Pyrrole Sulfonic Acids
| Research Area | Key Focus | Potential Applications |
| Materials Science | Conductive Polymers | Sensors, Antistatic Coatings, Organic Electronics |
| Catalysis | Solid Acid Catalysis | Organic Synthesis, Green Chemistry |
| Medicinal Chemistry | Bioactive Molecules | Drug Discovery and Development |
Detailed experimental data, including spectroscopic characterization and specific reaction yields for the synthesis of this compound, remain areas for further public dissemination by the research community. The availability of its precursor, 1-methyl-1H-pyrrole-3-sulfonyl chloride, suggests its use as an intermediate in the synthesis of sulfonamides and other derivatives for various research applications. bldpharm.com
Synthetic Methodologies for this compound and Related Structures
Structure
2D Structure
3D Structure
Properties
CAS No. |
728861-46-9 |
|---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
1-methylpyrrole-3-sulfonic acid |
InChI |
InChI=1S/C5H7NO3S/c1-6-3-2-5(4-6)10(7,8)9/h2-4H,1H3,(H,7,8,9) |
InChI Key |
UEZRHTWCPZQWAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Methyl 1h Pyrrole 3 Sulfonic Acid
Acid-Base Properties and Protonation Behavior of the Pyrrole (B145914) Ring and Sulfonic Acid Group
1-Methyl-1H-pyrrole-3-sulfonic acid possesses both a strongly acidic sulfonic acid group and a weakly basic pyrrole ring. The sulfonic acid group, being an organic analog of sulfuric acid, is a strong acid. libretexts.org In contrast, the pyrrole ring is a very weak base due to the delocalization of the nitrogen lone pair into the aromatic system, which contributes to its aromaticity. uobaghdad.edu.iq
Protonation of the pyrrole ring, when it does occur, is a critical factor in its reactivity. Pyrrole is known to be sensitive to strong acids. uobaghdad.edu.iq Protonation can occur at the C2 or C3 positions of the ring. This disrupts the aromaticity and can lead to polymerization, especially in the presence of strong acids. uobaghdad.edu.iq The presence of the N-methyl group in this compound influences the basicity of the pyrrole ring.
The sulfonic acid group readily donates its proton, forming the corresponding sulfonate salt in the presence of a base. This property is fundamental to many of its reactions and applications.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring
The pyrrole ring is highly activated towards electrophilic aromatic substitution, being more reactive than benzene (B151609). pearson.comonlineorganicchemistrytutor.comwikipedia.org This enhanced reactivity is due to the electron-donating effect of the nitrogen atom, which increases the electron density of the ring. pearson.com
Regioselectivity and Directing Effects of the Sulfonic Acid Moiety
Electrophilic attack on the pyrrole ring generally occurs at the 2-position (α-position) because the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the 3-position (β-position), which yields an intermediate with only two resonance structures. onlineorganicchemistrytutor.comechemi.comstackexchange.com
However, the sulfonation of pyrrole and its N-methyl derivatives has been shown to yield the 3-sulfonated product. researchgate.net This indicates that under certain conditions, substitution at the β-position is favored. Theoretical calculations suggest that the formation of β-pyrrolesulfonic acid can be thermodynamically more favorable in polar solvents. researchgate.net
The sulfonic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene ring. numberanalytics.com In the context of the highly activated 1-methyl-1H-pyrrole ring, the directing effect of the sulfonic acid group at the 3-position will influence the position of further electrophilic attack. The incoming electrophile would be directed to the positions meta to the sulfonic acid group, which are the 5-position and the 1-position (nitrogen). However, substitution at the nitrogen is less likely due to the presence of the methyl group. Therefore, further electrophilic substitution is expected to occur predominantly at the 5-position.
Nucleophilic Reactions Involving the Sulfonic Acid Group
The sulfonic acid group itself can be converted into more reactive derivatives, enabling a range of nucleophilic substitution reactions.
Formation of Sulfonyl Chlorides
Sulfonic acids can be converted to their corresponding sulfonyl chlorides by reaction with various chlorinating agents. thieme-connect.comresearchgate.netorganic-chemistry.org Common reagents for this transformation include thionyl chloride, often in the presence of dimethylformamide, as well as phosphorus pentachloride and phosphoryl chloride. thieme-connect.com A more recent and milder method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). thieme-connect.comresearchgate.net These methods offer advantages such as milder reaction conditions and higher yields. thieme-connect.com The resulting 1-methyl-1H-pyrrole-3-sulfonyl chloride is a key intermediate for further functionalization.
| Reagent | Conditions | Product |
| Thionyl chloride (SOCl₂) / DMF | Varies | 1-methyl-1H-pyrrole-3-sulfonyl chloride |
| Phosphorus pentachloride (PCl₅) | Varies | 1-methyl-1H-pyrrole-3-sulfonyl chloride |
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Neutral conditions | 1-methyl-1H-pyrrole-3-sulfonyl chloride |
| TAPC | Mild conditions, short reaction times | 1-methyl-1H-pyrrole-3-sulfonyl chloride |
Sulfonamide Formation
Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. wikipedia.orgekb.eg This reaction is a cornerstone of medicinal chemistry. The synthesis of sulfonamides can also be achieved directly from sulfonic acids or their sodium salts under microwave irradiation, which provides a high-yielding and functional group tolerant method. organic-chemistry.org The reaction of 1-methyl-1H-pyrrole-3-sulfonyl chloride with an amine would yield the corresponding 1-methyl-1H-pyrrole-3-sulfonamide. The general reaction is:
RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org
Recent methods have also explored the direct conversion of sulfonic acids to sulfonamides using reagents like trichloroacetonitrile (B146778) and triphenylphosphine. ucl.ac.uk
Reactions with Brønsted and Lewis Acids
The interaction of this compound with acids is complex. The sulfonic acid group itself is a strong Brønsted acid. libretexts.org The pyrrole ring, as mentioned, is sensitive to strong Brønsted acids, which can lead to protonation and subsequent polymerization. uobaghdad.edu.iq
Lewis acids are often used to catalyze electrophilic aromatic substitution reactions. uci.edu For instance, a Lewis acid like aluminum trichloride (B1173362) could be used to promote the reaction of the pyrrole ring with an electrophile. However, the presence of the basic nitrogen and the oxygen atoms of the sulfonic acid group can lead to complexation with the Lewis acid, potentially deactivating the ring or influencing the regioselectivity of the reaction.
Adduct Formation and Stability
The sulfonic acid group (-SO₃H) profoundly alters the reactivity of the pyrrole ring. While the parent pyrrole is an electron-rich aromatic heterocycle highly susceptible to electrophilic attack, the introduction of a sulfonic acid group deactivates the ring through its powerful electron-withdrawing nature. This deactivation lessens the nucleophilicity of the pyrrole ring, making it less reactive towards electrophiles compared to unsubstituted pyrrole.
In the case of this compound, the sulfonic acid group at the C3 position directs incoming electrophiles. The sulfonation of N-methylpyrrole with a sulfur trioxide-pyridine complex has been shown to yield the 3-sulfonated product, contrary to the 2-sulfonated product often described in older literature. researchgate.net For electrophilic substitution reactions on a pyrrole ring bearing a deactivating group, the attack is generally directed to the remaining available positions. In 1-(phenylsulfonyl)pyrrole (B93442), acylation can occur at the 3-position. cdnsciencepub.com The stability of the resulting adducts, or σ-complexes (also known as Wheland intermediates), is a key factor in determining the reaction outcome. The formation of a disubstituted pyrrole has been observed in the reaction of 2,5-dimethylpyrrole with phenylsulfonyl chloride, suggesting that under certain conditions, the pyrrole ring can undergo further substitution. researchgate.net
Intramolecular Proton and Substituent Transfer Processes
Intramolecular proton transfer is a fundamental process, particularly relevant to the sulfonic acid group. Theoretical studies on sulfonic acid groups, such as those in Nafion®, demonstrate that proton transfer can occur directly or be mediated by water molecules. rsc.orgresearchgate.net These transfers involve the formation of transition states like –SO₃⁻ and –SO₃H₂⁺. rsc.orgresearchgate.net For this compound, the proton of the sulfonic acid group can be expected to participate in dynamic equilibria, potentially transferring to other basic sites within the molecule or to solvent molecules.
Oligomerization and Polymerization Pathways
Pyrrole and its derivatives are well-known precursors for the synthesis of polymers, most notably polypyrrole, a conducting polymer. The presence of substituents on the pyrrole ring can influence the polymerization process and the properties of the resulting polymer. For instance, some pyrrole derivatives have been shown to act as potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov
The acidic conditions sometimes used in pyrrole chemistry can also lead to the formation of oligomeric byproducts. nih.gov The polymerization of pyrroles can be initiated by chemical or electrochemical oxidation. In the context of this compound, the sulfonic acid group could potentially influence the polymerization pathway, both electronically and by providing a site for intermolecular interactions. The self-acid-doping capability of sulfonated polypyrroles is a known phenomenon that enhances their properties.
Radical Reactions and Antioxidant Activity of Pyrrole Sulfonic Acid Derivatives
Pyrrole derivatives have been investigated for their ability to act as antioxidants by scavenging free radicals. This activity is crucial in combating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH•) and reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). nih.gov
Studies on various pyrrole derivatives have demonstrated significant radical scavenging activity. nih.govnih.gov For example, a series of pyrrole derivatives showed •OH scavenging activity in the range of 6.365 to 9.151, with several compounds exhibiting over 80% scavenging. nih.gov The same study found O₂•⁻ scavenging activity in the range of 6.203 to 8.644. nih.gov The position and nature of substituents on the pyrrole ring are critical in determining the antioxidant efficacy. For instance, quantum chemical calculations have shown that a shorter C4–C11 bond length and more negative charges on specific oxygen atoms in certain pyrrole derivatives can enhance ROS scavenging efficiency. nih.gov
One study identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as a promising radical scavenger based on the DPPH assay. rsc.orgresearchgate.net Theoretical calculations supported this finding, suggesting it is an effective scavenger of hydroxyl radicals, with performance comparable to well-known antioxidants like melatonin (B1676174) and Trolox. rsc.orgresearchgate.net Another study highlighted that the pyrrolo[1,2-α]benzimidazole derivative RU-792 exhibited high antioxidant activity, surpassing the standard antioxidant Trolox in certain assays. nih.gov
The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to the free radical. The electronic properties of the pyrrole ring and its substituents, such as the highest occupied molecular orbital (HOMO) energy, play a significant role in this process. nih.gov While direct studies on the antioxidant activity of this compound are limited, the presence of the pyrrole core suggests a potential for radical scavenging activity, which would be modulated by the methyl and sulfonic acid groups.
Table of Scavenging Activities for Selected Pyrrole Derivatives
| Compound/Derivative Class | Radical Scavenged | Activity Range/Value | Reference |
| Various Pyrrole Derivatives | •OH | 6.365 - 9.151 (% scavenging) | nih.gov |
| Various Pyrrole Derivatives | O₂•⁻ | 6.203 - 8.644 (% scavenging) | nih.gov |
| Various Pyrrole Derivatives | DPPH• | 13.48% - 76.04% (% scavenging) | nih.gov |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | HO• | k = 2.05 × 10⁹ M⁻¹s⁻¹ (in pentyl ethanoate) | rsc.orgresearchgate.net |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | HO• | k = 1.54 × 10¹⁰ M⁻¹s⁻¹ (in water) | rsc.orgresearchgate.net |
| Pyrrolo[1,2-α]benzimidazole RU-792 | Multiple | Superior to Trolox in some assays | nih.gov |
Derivatization and Functionalization Strategies for 1 Methyl 1h Pyrrole 3 Sulfonic Acid
Synthesis of N-Substituted Pyrrole (B145914) Sulfonyl Derivatives
The synthesis of N-substituted pyrrole sulfonyl derivatives often involves the modification of the pyrrole nitrogen before or after the introduction of the sulfonyl group. A common strategy involves the de novo construction of the pyrrole scaffold. digitellinc.com This can be achieved through a three-step sequence starting from commercially available aminoacetaldehyde dimethyl acetal. digitellinc.com This method involves the formation of a sulfonamide, which increases the acidity of the N-H bond, allowing for a controlled Michael addition to alkynes with electron-withdrawing groups. The resulting N-sulfonyl enamines are then cyclized to form the N-sulfonyl substituted pyrrole nucleus. digitellinc.com
Another approach involves the direct derivatization of a pre-formed pyrrole ring. For instance, a series of novel N-methylpyrrole disulfonamide derivatives have been synthesized by reacting N-methylpyrrole with chlorosulfonic acid to yield N-methylpyrrole disulfonyl chloride. This intermediate is then reacted with various amines to produce the desired secondary or primary sulfonamide compounds. researchgate.net
A variety of substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide and benzene (B151609) sulfonamides have also been synthesized. nih.gov The synthetic route for these compounds begins with the commercially available 3-[(1H-pyrrol-1-yl)methyl]pyridine, which is treated with O-mesitylenesulfonyl hydroxylamine (B1172632) (MSH) to yield N-amino-3-[(1H-pyrrol-1-yl)methyl]pyridinium mesitylene-sulfonate. nih.gov
These synthetic strategies provide access to a diverse range of N-substituted pyrrole sulfonyl derivatives, which can serve as important scaffolds for further chemical exploration.
Transformations of the Sulfonic Acid Group
The sulfonic acid group at the 3-position of the 1-methyl-1H-pyrrole ring is a versatile functional handle that can be converted into other important functional groups, such as esters and amides.
Esterification of the Sulfonic Acid
The esterification of sulfonic acids, while less common than that of carboxylic acids, can be achieved through several methods. A widely used method is the Fischer-Speier esterification, which involves reacting the sulfonic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
Another effective method for the esterification of sulfonic acids involves the use of orthoformates. Sulfonic acids can be smoothly converted to their methyl and ethyl esters by reaction with trimethyl orthoformate and triethyl orthoformate, respectively. ccspublishing.org.cn This reaction can be carried out at room temperature or with gentle heating and generally provides high yields of the corresponding sulfonate esters. ccspublishing.org.cn
A more recent method utilizes dichloroimidazolidinedione (DCID) as a coupling reagent for the esterification of carboxylic acids with alcohols under mild conditions, which could potentially be adapted for sulfonic acids. nih.gov
| Esterification Method | Reagents | Conditions | Key Features |
| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water | Reversible reaction, driven by excess alcohol or water removal. chemguide.co.ukmasterorganicchemistry.com |
| Orthoformate Method | Trimethyl or Triethyl Orthoformate | Room temperature or gentle heating | High yields, applicable to various sulfonic acids. ccspublishing.org.cn |
| DCID Coupling | Alcohol, Dichloroimidazolidinedione (DCID) | Mild conditions | Potentially applicable to sulfonic acids. nih.gov |
Amidation of the Sulfonic Acid
The conversion of the sulfonic acid group into a sulfonamide is a crucial transformation. This is typically achieved by first converting the sulfonic acid to the more reactive sulfonyl chloride, followed by reaction with an amine. The chlorosulfonation of a pyrrole derivative, such as 2-carboethoxy-3,4-dimethyl-1H-pyrrole, can be accomplished using neat chlorosulfonic acid to yield the corresponding pyrrole sulfonyl chloride. acs.org This sulfonyl chloride can then be reacted with various primary or secondary amines in a suitable solvent like dichloromethane (B109758) to afford the desired sulfonamides in reasonable yields. acs.org
A one-pot synthesis of amides from carboxylic acids using thionyl chloride has been developed, which could be conceptually applied to sulfonic acids. researchgate.net This process involves the in-situ formation of the acid chloride followed by reaction with an amine. Furthermore, practical amidation of acid chlorides to primary amides has been demonstrated using ammonium (B1175870) chloride as the amine source in N-methyl pyrrolidone (NMP), which acts as both a solvent and an acid scavenger. ccspublishing.org.cn
The use of coupling agents is another common strategy for amidation. While frequently used for carboxylic acids, agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HBT) have been employed for the amidation of pyrrole carboxylate compounds and could be explored for sulfonic acids. google.com
| Amidation Strategy | Key Steps & Reagents | Typical Yields | Notes |
| Via Sulfonyl Chloride | 1. Chlorosulfonation (e.g., with chlorosulfonic acid) 2. Reaction with amine | 35-70% | A two-step process, with the potential for hydrolysis of the sulfonyl chloride. acs.org |
| One-Pot with Thionyl Chloride | In-situ formation of sulfonyl chloride with SOCl₂, followed by addition of amine | Good to excellent for carboxylic acids | Potentially adaptable for sulfonic acids. researchgate.net |
| From Acid Chloride and Ammonium Salt | Reaction of sulfonyl chloride with NH₄Cl in NMP | Good to excellent for acid chlorides | Provides a direct route to primary sulfonamides. ccspublishing.org.cn |
| Coupling Agent-Mediated | Reaction of sulfonic acid and amine with a coupling agent (e.g., EDCI/HBT) | Moderate for pyrrole carboxylates | May require optimization for sulfonic acids. google.com |
Functionalization at Other Positions of the Pyrrole Ring
Beyond modifications at the nitrogen and the sulfonic acid group, the carbon atoms of the pyrrole ring are also amenable to functionalization, allowing for the introduction of a wide array of substituents.
Halogenation
The halogenation of pyrroles is a well-established transformation. The reaction of pyrrole and reactive 1-substituted pyrroles with halogens such as bromine and chlorine can lead to the formation of halogenated derivatives. acs.org The regioselectivity of the halogenation can be influenced by the substituent on the nitrogen atom and the reaction conditions. Enzymatic halogenation presents a highly selective method for the modification of pyrrole-containing natural products. nih.gov For instance, flavin-dependent halogenases (FDHs) can catalyze the regioselective chlorination of pyrrole rings. nih.gov The generation of mixed chlorinated/brominated homologs of halogenated natural products like heptachloro-1'-methyl-1,2'-bipyrrole has also been demonstrated through UV-irradiation in the presence of bromine. researchgate.net Continuous flow and microreactor technology offer a safer and more controlled way to perform halogenations using highly reactive reagents like elemental halogens. rsc.org
Acylation and Formylation
Acylation and formylation are important reactions for introducing carbonyl functionalities onto the pyrrole ring. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings like pyrrole. rsc.orgwikipedia.org For 1-substituted pyrroles, the ratio of α- to β-formylated products is primarily controlled by steric factors. rsc.org The reaction typically employs a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The formylation of 1-methyl-1H-pyrrole can lead to products like 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile and 1-methyl-1H-pyrrole-2-carbaldehyde. sigmaaldrich.comnih.gov
Acylation of N-substituted pyrroles can be more complex, sometimes yielding a mixture of 2- and 3-substituted products. researchgate.net However, the use of a 1-(phenylsulfonyl) directing group can favor acylation at the 3-position. researchgate.net A photochemical method provides a route to 3-acylpyrroles by the addition of aldehydes to 1-methylpyrrole (B46729), followed by oxidation of the resulting 3-(hydroxyalkyl)pyrrole derivative. orgsyn.org
| Functionalization | Reaction/Method | Reagents | Typical Products |
| Halogenation | Direct Halogenation | Br₂, Cl₂ | Halogenated pyrroles. acs.org |
| Enzymatic Halogenation | Flavin-dependent halogenases | Regioselectively halogenated pyrroles. nih.gov | |
| Photochemical Halogenation | UV, Br₂ | Mixed halo-substituted pyrroles. researchgate.net | |
| Formylation | Vilsmeier-Haack Reaction | DMF, POCl₃ | Formyl-substituted pyrroles. rsc.orgwikipedia.org |
| Acylation | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-substituted pyrroles (can be a mixture of isomers). researchgate.net |
| Photochemical Method | Aldehyde, then oxidation | 3-Acylpyrroles. orgsyn.org |
Alkylation
The introduction of alkyl groups onto the pyrrole ring is a fundamental strategy for modifying the properties of 1-methyl-1H-pyrrole-3-sulfonic acid. While direct alkylation studies on this specific molecule are not extensively documented, research on analogous compounds, such as 1-(phenylsulfonyl)pyrrole (B93442), offers valuable insights into the expected reactivity.
Friedel-Crafts alkylation of 1-(phenylsulfonyl)pyrrole has been shown to be highly regioselective. For instance, tert-butylation using tert-butyl chloride and an aluminum chloride catalyst predominantly yields 3-tert-butyl-1-(phenylsulfonyl)pyrrole with only trace amounts of the 2-isomer. cdnsciencepub.com However, this high regioselectivity is not universal for all alkyl groups. Isopropylation under similar conditions results in a mixture of 2- and 3-isopropyl-1-(phenylsulfonyl)pyrrole. cdnsciencepub.com This suggests that the steric bulk of the incoming alkyl group plays a significant role in directing the substitution pattern.
Notably, the presence of the electron-withdrawing sulfonyl group deactivates the pyrrole ring towards electrophilic attack, which can limit the extent of alkylation. In many cases, even with an excess of the alkylating agent, disubstitution is not observed. cdnsciencepub.com The resulting alkylated 1-(phenylsulfonyl)pyrroles can be subsequently hydrolyzed to yield the corresponding alkylpyrroles. cdnsciencepub.com
These findings suggest that alkylation of this compound would likely proceed with a degree of regioselectivity influenced by the nature of the alkylating agent. The sulfonic acid group at the 3-position would be expected to direct incoming electrophiles to other positions on the pyrrole ring, with the precise outcome depending on the reaction conditions and the steric and electronic properties of the reactants.
Table 1: Regioselectivity in Friedel-Crafts Alkylation of 1-(Phenylsulfonyl)pyrrole
| Alkylating Agent | Major Product | Minor Product(s) | Reference |
| tert-Butyl chloride | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | Trace 2-isomer | cdnsciencepub.com |
| Isopropyl chloride | Mixture of 2- and 3-isomers | - | cdnsciencepub.com |
Stille Coupling with Pyrrole Derivatives
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organostannane with an organic halide or pseudohalide. wikipedia.org While direct Stille coupling of this compound has not been explicitly detailed, related methodologies provide a clear pathway for its potential application.
A significant development in this area is the use of pyrrolylsulfonium salts as pseudohalides in Stille couplings. This approach allows for the regioselective installation of the sulfonium (B1226848) salt at either the α- or β-position of the pyrrole ring. These salts have been shown to be stable and effective coupling partners with a range of aryl, heteroaryl, and alkynylstannanes. rsc.org This strategy is particularly advantageous as it avoids the often problematic synthesis and stability issues associated with pyrrolyl halides. rsc.org
Given that this compound possesses a sulfonic acid group, it is conceivable that this group could be converted into a sulfonium salt, thereby enabling its participation in Stille coupling reactions. This would open up a versatile route for the introduction of a wide variety of substituents at the 3-position of the 1-methyl-1H-pyrrole core.
Table 2: Overview of Stille Coupling
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
| Organostannane (R¹-Sn(Alkyl)₃) | Organic Halide/Pseudohalide (R²-X) | Palladium(0) complex | Coupled Product (R¹-R²) | wikipedia.org |
| Pyrrolylsulfonium salt | Organostannane | Palladium catalyst | Substituted Pyrrole | rsc.org |
Development of Polysubstituted this compound Derivatives
The synthesis of polysubstituted pyrroles is an area of intense research, driven by the diverse biological and material properties of these compounds. Several methods exist for the synthesis of highly substituted pyrrole derivatives, which could be adapted for the functionalization of this compound.
One-step continuous flow synthesis has emerged as an efficient method for producing diversely substituted pyrrole-3-carboxylic acids from readily available starting materials. nih.gov This technique has been successfully applied to the synthesis of N-substituted and N-unsubstituted pyrrole-3-acids in good yields. nih.gov While this method builds the pyrrole ring from acyclic precursors, the principles could potentially be applied to further functionalize a pre-existing pyrrole core.
Another approach involves the cyclization of vinyl azides with 1,3-dicarbonyl compounds, which can be thermally or catalytically mediated to produce tetra- and trisubstituted N-H pyrroles. acs.org The regioselectivity of this reaction can be controlled by the choice of reaction conditions, allowing for the synthesis of specific isomers. acs.org
Furthermore, transition-metal-free methods have been developed for the synthesis of polysubstituted pyrroles. For example, the cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by sodium hydroxide (B78521) provides access to various 2,3,4-trisubstituted pyrroles in excellent yields. nih.gov
These diverse synthetic strategies highlight the potential for creating a wide array of polysubstituted derivatives starting from or incorporating the this compound scaffold. Further research could focus on adapting these methods to introduce additional functional groups onto the pyrrole ring, leading to novel compounds with tailored properties.
Table 3: Methods for the Synthesis of Polysubstituted Pyrroles
| Method | Key Reactants | Product Type | Reference |
| Continuous Flow Synthesis | tert-Butyl acetoacetates, amines, α-bromoketones | Pyrrole-3-carboxylic acids | nih.gov |
| Vinyl Azide Cyclization | Vinyl azides, 1,3-dicarbonyl compounds | Tetra- and trisubstituted N-H pyrroles | acs.org |
| Transition-Metal-Free Cyclization | Methyl isocyanoacetate, aurone analogues | 2,3,4-Trisubstituted pyrroles | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 1 Methyl 1h Pyrrole 3 Sulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methyl-1H-pyrrole-3-sulfonic acid, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence of its structure.
¹H NMR for Proton Chemical Shifts and Coupling Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.
Expected Spectral Features: The structure of this compound contains four distinct proton environments:
N-Methyl Protons (N-CH₃): A single, unsplit signal (singlet) is expected for the three equivalent protons of the methyl group attached to the nitrogen atom.
Pyrrole (B145914) Ring Protons (H2, H4, H5): Three signals are anticipated for the protons on the heterocyclic ring. The sulfonic acid group at the C3 position is strongly electron-withdrawing, which significantly influences the chemical shifts of the adjacent ring protons, causing them to appear further downfield compared to unsubstituted 1-methylpyrrole (B46729). bldpharm.com
Predicted Chemical Shifts and Coupling: Based on data from 1-methylpyrrole and the known deshielding effects of a sulfonyl group, the following chemical shifts (in ppm, relative to TMS) and coupling constants (in Hz) are predicted. researchgate.netorganicchemistrydata.org
H2: This proton is adjacent to the nitrogen and meta to the sulfonic acid group. It is expected to appear as a triplet or more accurately, a doublet of doublets due to coupling with H4 and H5 (though coupling to H4 is typically smaller).
H5: This proton is also adjacent to the nitrogen and is coupled to H4. It is expected to be a doublet of doublets.
H4: This proton is adjacent to the C3-sulfonyl group and is coupled to H5 and H2. It is expected to be a doublet of doublets.
N-CH₃: This group will appear as a sharp singlet.
Predicted ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H2 | ~7.0 - 7.3 | dd (or t) | JH2-H5 ≈ 1.5-2.0, JH2-H4 ≈ 2.5-3.0 |
| H4 | ~6.8 - 7.1 | dd | JH4-H5 ≈ 3.0-3.5, JH4-H2 ≈ 2.5-3.0 |
| H5 | ~6.5 - 6.8 | dd | JH5-H4 ≈ 3.0-3.5, JH5-H2 ≈ 1.5-2.0 |
| N-CH₃ | ~3.7 - 3.9 | s | N/A |
Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.
¹³C NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, attached to electronegative atoms).
Expected Spectral Features: For this compound, five distinct carbon signals are expected:
One signal for the N-methyl carbon in the aliphatic region.
Four signals for the sp²-hybridized carbons of the pyrrole ring in the aromatic region.
The electron-withdrawing sulfonic acid group will cause a significant downfield shift for the carbon it is directly attached to (C3) and will also influence the shifts of the other ring carbons.
Predicted ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~135 - 140 |
| C2 | ~125 - 130 |
| C5 | ~122 - 127 |
| C4 | ~110 - 115 |
| N-CH₃ | ~36 - 38 |
Note: These are predicted values based on substituent effects on the 1-methylpyrrole framework.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be observed between H2-H4, H2-H5, and H4-H5, confirming their through-bond connectivity on the pyrrole ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H2 to C2, H4 to C4, H5 to C5, and the N-methyl protons to the N-methyl carbon. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected HMBC correlations for confirming the structure would include:
The N-methyl protons showing correlations to C2 and C5 .
H2 showing correlations to C3 , C4 , and C5 .
H4 showing correlations to C2 , C3 , and C5 .
H5 showing correlations to C3 , C4 , and the N-methyl carbon . The correlation between the ring protons (H2 and H4) and the non-protonated C3 carbon would be the definitive piece of evidence confirming the position of the sulfonic acid group.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₅H₇NO₃S.
Calculated Exact Masses for HRMS
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₅H₇NO₃S | 161.01466 |
| [M+H]⁺ | C₅H₈NO₃S⁺ | 162.02249 |
| [M-H]⁻ | C₅H₆NO₃S⁻ | 160.00684 |
| [M+Na]⁺ | C₅H₇NNaO₃S⁺ | 184.00445 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways
ESI is a soft ionization technique ideal for polar molecules like sulfonic acids.
Negative Ion Mode (ESI-): Due to the high acidity of the sulfonic acid group, the compound is expected to ionize very efficiently in negative mode to produce the deprotonated molecule, [M-H]⁻ , as the most abundant ion at m/z 160.0068.
Positive Ion Mode (ESI+): In positive mode, the protonated molecule, [M+H]⁺ , would be observed at m/z 162.0225. Adducts with cations from the mobile phase, such as sodium ([M+Na]⁺), are also possible.
A common fragmentation pathway for sulfonic acids involves the loss of SO₃ (mass ≈ 80 Da). In a tandem MS (MS/MS) experiment on the [M-H]⁻ ion, a significant fragment ion corresponding to [M-H-SO₃]⁻ would be expected at an m/z around 80.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Direct analysis of the non-volatile compound this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility. However, GC-MS serves as a critical tool for determining the purity of the compound by identifying any volatile or semi-volatile impurities. Such impurities could include residual starting materials like 1-methylpyrrole or byproducts from the sulfonation reaction. nist.govnist.gov
To analyze sulfonic acids like this compound using GC-MS, a derivatization step is necessary to increase their volatility. gcms.czchromforum.org This chemical modification typically involves converting the sulfonic acid into a more volatile derivative, such as a sulfonate ester or a sulfonyl chloride. gcms.czcolostate.edu For instance, methylation can be used to form the corresponding methyl ester, which is more amenable to GC-MS analysis. chromforum.org The resulting mass spectrum of the derivatized compound provides characteristic fragmentation patterns that can confirm the structure of the original molecule. nih.govnih.gov Pyrolysis-GC-MS is another technique that has been successfully applied to the analysis of complex organic molecules, including synthetic organic pigments and sulfonated azo dyes, and could potentially be used to characterize this compound. researchgate.netresearchgate.net
The choice of derivatization reagent is crucial and depends on the functional groups present in the molecule. gcms.cz Various reagents are available for alkylation, a common derivatization reaction for acids. gcms.cz For example, trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) has been used for the online derivatization of fatty acids into fatty acid methyl esters for GC-MS analysis. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and thus the structure of a compound.
The vibrational spectrum of this compound is dominated by the characteristic absorption bands of the sulfonic acid group and the pyrrole ring.
Key Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Sulfonic Acid | O-H Stretch (broad, H-bonded) | ~3000 | researchgate.net |
| Pyrrole Ring | C-H Stretch | 3100-3150 | nist.gov |
| Methyl Group | C-H Stretch | 2850-2975 | nist.gov |
| Pyrrole Ring | Ring Stretching (C=C, C-N) | 1300-1600 | asianpubs.orgasianpubs.org |
| Sulfonic Acid | S=O Asymmetric Stretch | 1160-1250 | researchgate.netasianpubs.orgasianpubs.org |
| Sulfonic Acid | S=O Symmetric Stretch | 1030-1080 | researchgate.netasianpubs.orgasianpubs.org |
| Pyrrole Ring | C-H In-plane Bending | 1000-1300 | asianpubs.orgasianpubs.org |
| Sulfonic Acid | S-O Stretch | 700-800 | researchgate.netasianpubs.orgasianpubs.org |
| Pyrrole Ring | C-H Out-of-plane Bending | < 1000 | asianpubs.orgasianpubs.org |
| Sulfonic Acid | C-S Stretch | 735-785 | researchgate.netasianpubs.orgasianpubs.org |
Studies on similar compounds, such as pyridine-3-sulfonic acid, show that the symmetric SO2 stretching vibrations appear around 1186 cm⁻¹ in both IR and Raman spectra. asianpubs.orgasianpubs.org The S-O stretching vibration for pyridine-3-sulfonic acid is observed as a strong band at 1035 cm⁻¹ in the IR spectrum and at 1034 cm⁻¹ in the Raman spectrum. asianpubs.orgasianpubs.org The C-S stretching vibration is typically observed in the region of 760 ± 25 cm⁻¹. asianpubs.orgasianpubs.org The vibrational spectra of perfluorinated sulfonic acid ionomers have also been studied extensively to understand the dissociation and hydration of the acid sites. nih.govnih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the conformational properties of molecules. In the case of this compound, the orientation of the sulfonic acid group relative to the pyrrole ring can be influenced by factors such as hydrogen bonding. By analyzing shifts in the vibrational frequencies, particularly the O-H and S=O stretching bands, under different conditions (e.g., in various solvents or at different temperatures), insights into the preferred conformations can be obtained. spectroscopyonline.com For example, studies on the thermal degradation of polymeric sulfonic acids using TGA/FTIR have helped to identify the volatile products and understand the degradation mechanisms. marquette.edu
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information of a material's surface (typically the top 1-10 nm). wisc.edu For this compound, XPS can confirm the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the C 1s, N 1s, O 1s, and S 2p core levels allow for the determination of the chemical environment of each element. researchgate.netresearchgate.net
For instance, the binding energy of the S 2p peak would be characteristic of a sulfonic acid group, confirming the +6 oxidation state of the sulfur atom. The C 1s spectrum would exhibit different peaks corresponding to the carbon atoms in the pyrrole ring and the methyl group. The N 1s spectrum would provide information about the nitrogen atom within the pyrrole ring. researchgate.net XPS has been used to characterize the surface of various pyrrole-based polymers and functionalized surfaces. researchgate.netresearchgate.net Chemical derivatization XPS (CD-XPS) can be used to quantify specific functional groups on a surface. osti.gov
Expected XPS Binding Energies for this compound:
| Element | Core Level | Chemical Environment | Approximate Binding Energy (eV) | Reference |
| C | 1s | C-C, C-H (Pyrrole Ring) | ~285.0 | researchgate.net |
| C | 1s | C-N (Pyrrole Ring) | ~286.0 | researchgate.net |
| N | 1s | Pyrrole | ~400.0 | researchgate.net |
| O | 1s | S=O, S-O-H | ~532.0 | researchgate.net |
| S | 2p | -SO₃H | ~169.0 | nih.gov |
Other Advanced Analytical Techniques
A comprehensive characterization of this compound can be achieved by employing other advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure in solution. Advanced 2D NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, establishing the connectivity within the molecule.
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound, identifying decomposition temperatures and phase transitions. marquette.edu
Capillary Electrophoresis (CE): As a high-resolution separation technique for ionic species, CE is well-suited for the analysis and quantification of this compound in its anionic form.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly effective for the analysis of non-volatile compounds and has been successfully used for the quantification of related pyrrole carboxylic acids in biological matrices. nih.gov
While specific experimental data on the advanced spectroscopic and analytical characterization of this compound is not extensively available in public literature, this article outlines the established analytical techniques that would be employed for its characterization. The principles of each technique and the nature of the expected findings are discussed based on the analysis of analogous compounds such as polypyrroles and sulfonated polymers.
Advanced Spectroscopic and Analytical Characterization
The comprehensive characterization of this compound and its derivatives would involve a suite of advanced analytical techniques to elucidate their surface properties. These methods are crucial for understanding the material's interaction with its environment, which is key for its potential applications.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. utexas.edufrontiersin.org The instrument operates by scanning a sharp tip, attached to a cantilever, over the surface of a sample. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional image of the surface. nih.gov
For this compound, which is expected to be a crystalline solid, AFM analysis would reveal details about its crystal facet morphology, surface roughness, and the presence of any defects. In the case of its polymeric derivatives, which might be cast as thin films, AFM is invaluable for assessing the homogeneity of the film, identifying the formation of domains, and quantifying surface roughness. chemrxiv.orgresearchgate.net For instance, studies on similar sulfonated polymer films have successfully used AFM to characterize their surface topography and the distribution of functional groups. chemrxiv.org
The data obtained from AFM analysis typically includes 2D and 3D topographical images and quantitative surface roughness parameters, such as the root mean square (RMS) roughness and average roughness (Ra).
Hypothetical AFM Data for a Thin Film of a Derivative of this compound:
| Parameter | Value | Unit |
| Scan Size | 5 x 5 | µm |
| Root Mean Square (RMS) Roughness | 1.2 | nm |
| Average Roughness (Ra) | 0.9 | nm |
| Peak-to-Valley Height | 8.5 | nm |
Scanning Electron Microscopy (SEM) is another powerful technique for visualizing the surface of a material at high magnifications. researchgate.netyoutube.com It works by scanning a focused beam of electrons onto a sample and detecting the signals produced, primarily secondary electrons and backscattered electrons. nih.gov Secondary electrons provide high-resolution topographical information, while backscattered electrons can give some information about the elemental composition of the sample.
Hypothetical SEM Data for Crystalline this compound:
| Parameter | Observation |
| Particle Shape | Acicular (needle-like) crystals |
| Size Distribution | 10 - 50 µm in length |
| Surface Texture | Smooth with some step-like features |
| Agglomeration | Minor agglomeration of primary crystals |
The Brunauer-Emmett-Teller (BET) theory is the basis for a standard method used to determine the specific surface area of a solid material. wikipedia.orgcatalysis.blog The technique involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. wikipedia.org By measuring the amount of gas adsorbed at different partial pressures, an adsorption isotherm is generated. The BET equation is then applied to the linear portion of this isotherm to calculate the specific surface area, expressed in square meters per gram (m²/g). dtic.milacs.org
For a crystalline solid like this compound, the specific surface area would be relatively low. However, for its porous polymeric derivatives, the BET surface area would be a critical parameter, as a higher surface area often correlates with enhanced performance in applications such as catalysis and adsorption. The analysis can also provide information about pore volume and pore size distribution. researchgate.net
Hypothetical BET Surface Area Data for a Porous Polymer of this compound:
| Parameter | Value | Unit |
| BET Surface Area | 150 | m²/g |
| Total Pore Volume | 0.25 | cm³/g |
| Average Pore Diameter | 6.7 | nm |
Theoretical and Computational Studies of 1 Methyl 1h Pyrrole 3 Sulfonic Acid
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into molecular geometry, reaction energies, and various electronic properties. Such studies would typically involve geometry optimization of the 1-methyl-1H-pyrrole-3-sulfonic acid molecule to find its most stable conformation. From this optimized structure, properties such as total energy, dipole moment, and the distribution of electron density could be determined.
Despite the utility of DFT, no specific studies applying this method to determine the electronic structure and properties of this compound have been found in the reviewed scientific literature. Computational research on the sulfonation of the parent pyrrole (B145914) molecule has been conducted using DFT, which provides insights into the thermodynamics and kinetics of forming pyrrolesulfonic acids. researchgate.net
Molecular Orbital Analysis (HOMO-LUMO)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.
A detailed molecular orbital analysis, including the visualization of HOMO and LUMO distributions and the calculation of the energy gap for this compound, has not been reported in the available literature. For context, computational studies on isomers like 3-methyl-pyrrole-4-sulfonic acid have utilized such analyses to evaluate their electronic properties.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are crucial for understanding intermolecular interactions.
Specific MEP maps for this compound are not available in the published literature. Such a map would be expected to show negative potential around the oxygen atoms of the sulfonic acid group, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.
Spectroscopic Property Prediction
Computational methods are frequently used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
Computational IR and Raman Spectra
The prediction of infrared (IR) and Raman spectra through computational chemistry involves calculating the vibrational frequencies of a molecule. These calculated spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.
There are no published computational studies that present the predicted IR or Raman spectra for this compound.
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry can predict NMR chemical shifts, which can then be compared with experimental results to verify the proposed structure. While no specific computational predictions for the NMR chemical shifts of this compound were found, experimental ¹H NMR data has been reported in a patent document. google.com This experimental data serves as a benchmark for any future theoretical predictions.
The reported experimental ¹H NMR chemical shifts for this compound in DMSO-d6 are presented in the table below. google.com
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 3.70 | s | 3H | -CH₃ |
| 6.93 | d | 1H | Pyrrole ring H |
| 7.07 | t | 1H | Pyrrole ring H |
| 7.44 - 7.52 | m | 1H | Pyrrole ring H |
Data obtained from patent literature; assignments are proposed based on general chemical shift knowledge.
UV-Vis Absorption Spectra Predictions
The electronic absorption properties of this compound can be predicted using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). While specific TD-DFT studies for this exact molecule are not prevalent in the literature, analysis of related pyrrole derivatives provides a strong basis for predicting its spectral characteristics.
The UV-Vis spectrum of the parent pyrrole molecule exhibits absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions within the aromatic ring. researchgate.net For substituted pyrroles, the position and intensity of these bands are influenced by the electronic nature of the substituents.
Computational studies on derivatives like 3-methyl-pyrrole-1-carboxylic acid using TD-DFT have shown that the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, are of an intramolecular charge transfer (ICT) character. researchgate.net For this class of compounds, calculated absorption peaks corresponding to the HOMO→LUMO transition typically fall in the UV region.
For this compound, it is anticipated that the spectrum would be governed by similar π-π* transitions within the pyrrole ring. The methyl group at the N1 position and the sulfonic acid group at the C3 position will modulate these transitions. The sulfonic acid group, being electron-withdrawing, and the N-methyl group could influence the energy of the molecular orbitals, potentially causing a shift in the absorption maxima compared to unsubstituted pyrrole. TD-DFT calculations would be instrumental in precisely determining the excitation energies and oscillator strengths, providing a theoretical absorption spectrum. These calculations typically involve optimizing the ground state geometry followed by calculating the vertical excitation energies to various excited states. researchgate.netscielo.org.za
| Compound | Transition Type | Predicted λmax (nm) | Key Orbitals Involved |
|---|---|---|---|
| Pyrrole | π-π | ~250 - 290 | HOMO, LUMO |
| 3-Methyl-pyrrole-1-carboxylic acid | π-π / ICT | ~330 - 370 | HOMO, LUMO, HOMO-1, LUMO+1 |
| This compound (Anticipated) | π-π* / ICT | (Theoretical Value) | HOMO, LUMO |
Reaction Pathway Analysis and Transition State Modeling
The formation of this compound occurs via the electrophilic aromatic sulfonation of 1-methylpyrrole (B46729). Contrary to descriptions in some textbooks which suggest the formation of 2-sulfonates, experimental evidence confirms that sulfonation with a sulfur trioxide-pyridine complex yields the 3-sulfonated product. researchgate.net Computational studies using Density Functional Theory (DFT) have been crucial in elucidating the mechanism of this regioselectivity.
Quantum chemical analysis of the sulfonation of pyrrole indicates that the formation of the β-isomer (3-sulfonic acid) is both thermodynamically more favorable and less kinetically hindered than the α-isomer (2-sulfonic acid) in polar solvents. researchgate.net The reaction mechanism has been a subject of detailed computational investigation. While the traditional SEAr mechanism involves a Wheland-type intermediate (a σ-complex), studies on the sulfonation of arenes with SO₃ suggest that the mechanism can be more complex. researchgate.netnih.gov
For the sulfonation of 1-methylpyrrole, theoretical calculations have explored different pathways:
1:1 Mechanism: Involving a single SO₃ molecule. This pathway is calculated to have an unrealistically high activation energy. researchgate.net
2:1 Mechanism: Involving two SO₃ molecules. This pathway is energetically favored, with activation barriers 12-20 kcal/mol lower than the 1:1 process. researchgate.net
In nonpolar media, computations suggest a concerted mechanism involving a single essential transition state without a stable Wheland intermediate. However, in polar, SO₃-complexing media, the mechanism may shift to a more traditional SEAr pathway involving a Wheland-type intermediate. researchgate.net The transition state for the favored pathway involves a cyclic structure with two SO₃ molecules. nih.gov After the initial electrophilic attack, a rapid deprotonation step, potentially involving pyridine from the sulfonating agent, leads to the final product. researchgate.net The kinetic instability of the α-isomer further contributes to the predominance of the β-isomer in the final reaction mixture. researchgate.net
| Reaction Mechanism | Participating SO3 Molecules | Relative Activation Energy (kcal/mol) | Intermediate Type |
|---|---|---|---|
| 1:1 Pathway | 1 | High | N/A (Concerted) |
| 2:1 Pathway (Nonpolar) | 2 | Low | None (Concerted via cyclic TS) |
| 2:1 Pathway (Polar) | 2 | Low | Wheland-type σ-complex |
Proton Affinity and Basicity Studies
The acid-base properties of this compound are determined by its two main functional components: the N-methylpyrrole ring and the sulfonic acid group.
Basicity: The basicity of the molecule relates to the protonation of the pyrrole ring. Pyrrole itself is an extremely weak base (conjugate acid pKₐ of -3.8), as the nitrogen lone pair is delocalized to maintain aromaticity. wikipedia.org Protonation, when it occurs, is thermodynamically favored at the Cα (2-position) rather than the nitrogen atom. wikipedia.org The presence of the electron-donating methyl group on the nitrogen in 1-methylpyrrole would slightly increase the basicity of the ring compared to unsubstituted pyrrole. Conversely, the strongly electron-withdrawing sulfonic acid group at the 3-position would significantly decrease the electron density of the ring, thereby reducing its basicity. Therefore, this compound is expected to be a very weak base.
Acidity: The acidity is dominated by the sulfonic acid (-SO₃H) group. Sulfonic acids are generally strong acids. figshare.com The N-H proton of unsubstituted pyrrole is weakly acidic (pKₐ of 16.5-17.5), but this site is blocked by the methyl group in the title compound. wikipedia.orgresearchgate.net Computational studies on proton transfer in systems involving sulfonic acids and amines show that the process is governed by the difference in proton affinity (ΔPA) between the acid anion and the base. nih.govresearchgate.net For this compound in the gas phase or a non-polar solvent, the proton would reside on the sulfonic acid group. In the presence of a base, proton transfer would occur from the -SO₃H group. The proton affinity of the resulting 1-methyl-1H-pyrrole-3-sulfonate anion would be a key parameter in these interactions.
| Compound/Moiety | Property | Value (pKa) | Comment |
|---|---|---|---|
| Pyrrole (as base) | Basicity | -3.8 (conjugate acid) | Very weak base due to lone pair delocalization. wikipedia.org |
| Pyrrole (as acid) | Acidity | 16.5 - 17.5 | Weakly acidic N-H proton. wikipedia.orgresearchgate.net |
| Sulfonic Acids (general) | Acidity | Strongly acidic | Readily donates the -SO3H proton. figshare.com |
Molecular Dynamics Simulations (if applicable to specific interactions)
While specific molecular dynamics (MD) simulations for this compound have not been reported, the technique is highly applicable for studying its interactions in various environments. Based on simulations of other sulfonated molecules, several potential areas of investigation can be identified.
MD simulations are powerful tools for understanding the structure and transport properties of sulfonated materials, particularly in the context of proton conductivity. researchgate.net Simulations of sulfonated polymers, for example, reveal how the sulfonic acid groups arrange themselves and interact with water molecules to form channels for proton transport. researchgate.net For this compound, MD simulations could be used to:
Study Solvation: Analyze the hydration shell around the sulfonic acid group and the pyrrole ring in an aqueous solution. This would provide insights into its solubility and the local structure of water molecules.
Investigate Ion Pairing: Simulate the interaction of the molecule with various counter-ions in different solvents to understand the dynamics of ion pair formation and dissociation.
Model Interfacial Behavior: Explore its behavior at interfaces, such as in a polymer matrix or at a liquid-solid interface. This could be relevant for applications in materials science, such as conductive polymers or functionalized surfaces. mdpi.com
Probe Biomolecular Interactions: If used as a ligand or fragment in a biological context, MD simulations could model its binding dynamics and stability within a protein active site, elucidating key interactions like hydrogen bonds and hydrophobic contacts. nih.gov
The general procedure for such simulations would involve defining a force field for the molecule, solvating it in a simulation box with the desired medium (e.g., water, solvent, polymer), and running the simulation for a sufficient time to observe the dynamic behavior of the system at an atomic level. nih.gov
Applications in Organic Synthesis and Materials Science Excluding Medicinal/biological Applications Explicitly
1-Methyl-1H-pyrrole-3-sulfonic acid as a Synthetic Building Block for Complex Molecules
Functionalized pyrroles are crucial intermediates in the construction of more elaborate molecular architectures. The sulfonic acid group, or its more reactive sulfonyl chloride derivative, serves as a versatile handle for introducing the pyrrole (B145914) core into larger structures through various chemical transformations.
A notable application of this building block approach is found in the synthesis of complex heterocyclic compounds with potential pharmaceutical applications. For instance, the derivative 1-methyl-1H-pyrrole-3-sulfonyl chloride has been utilized as a key starting material. In one synthetic pathway, this sulfonyl chloride is reacted with various amines, such as propargylamine, to form sulfonamides. google.comgoogle.com This reaction covalently links the N-methylated pyrrole ring to another molecular fragment, demonstrating its utility in building complex molecules. A patent describes the synthesis of 1-methyl-1H-pyrrole-3-sulfonyl chloride and its subsequent use in creating fused tricyclic core structures designed as potent inhibitors of the hepatitis B virus (HBV). google.com This highlights the role of the functionalized pyrrole as a foundational piece in constructing sophisticated and biologically relevant molecules.
Catalytic Applications of Sulfonated Pyrroles
The sulfonic acid group is a strong Brønsted acid, and when attached to a pyrrole scaffold, it can impart catalytic activity to the molecule or to materials derived from it.
Heterogeneous Catalysis involving Pyrrole Sulfonic Acids
A significant advantage of using sulfonated pyrroles in catalysis is their incorporation into solid, heterogeneous catalysts. When pyrrole sulfonic acid monomers are polymerized, they can form materials like sulfonated polypyrrole nanospheres. researchgate.netsci-hub.se These solid materials act as highly effective and recoverable acid catalysts. researchgate.net Being in a different phase (solid) from the reaction mixture (liquid) allows for easy separation of the catalyst by simple filtration upon reaction completion. This simplifies product purification and allows the catalyst to be recovered and reused for multiple reaction cycles, aligning with the principles of green chemistry. researchgate.net
Research has demonstrated the performance of these solid acid catalysts in various reactions. For example, sulfonated polypyrrole nanospheres have been successfully used to catalyze the synthesis of 4H-pyrano[2,3-c]pyrazoles and in the esterification of acetic acid with methanol. researchgate.netsci-hub.se
Table 1: Performance of Sulfonated Polypyrrole Nanospheres (SPPNs) as a Heterogeneous Catalyst This table summarizes the catalytic efficiency and reusability of SPPNs in the synthesis of 4H-pyrano[2,3-c]pyrazoles.
| Catalyst Run | Time (minutes) | Product Yield (%) |
| First | 15 | 96 |
| Second | 15 | 95 |
| Third | 20 | 90 |
| Data sourced from research on covalently supported sulfonic acids on polypyrrole. researchgate.net |
Use in Polymer Chemistry and Advanced Materials
The unique combination of a polymerizable heterocyclic ring and an ionic functional group makes this compound and related compounds valuable in the field of polymer chemistry, particularly for creating conductive materials.
Monomer in Electropolymerization
Conductive polymers can be synthesized via electropolymerization, a process where an electrical potential is applied to a solution containing a monomer, causing it to polymerize and deposit as a film on an electrode surface. researchgate.netrsc.org Pyrrole and its derivatives are classic monomers for this process. nih.govnih.gov The generally accepted mechanism for pyrrole electropolymerization involves the initial oxidation of the monomer at the anode to form a radical cation. rsc.orgresearchgate.net This reactive species then couples with another radical cation to form a dimer, which, being more easily oxidized than the monomer, continues to grow into oligomers and eventually a long polymer chain that precipitates onto the electrode. researchgate.net
Pyrrole monomers bearing a sulfonic acid group, such as this compound, can be used in this process. researchgate.netresearchgate.netdntb.gov.ua The presence of the sulfonic acid group can influence the properties of the resulting polymer, such as its solubility and conductivity.
Doping Agent in Conductive Polymers
For a polymer like polypyrrole to be electrically conductive, it must be "doped." This process involves creating charge carriers (positive charges, or "holes") along the polymer backbone. This is typically achieved by oxidation, and the resulting positive charges must be balanced by negative counter-ions, known as dopants.
When a monomer like this compound is used, the sulfonic acid group provides a unique advantage known as "self-doping." acs.orgresearchgate.netconicet.gov.ar During electropolymerization, the pyrrole rings are oxidized to form the positively charged polymer backbone, while the covalently attached sulfonic acid group deprotonates to form a sulfonate anion (-SO₃⁻). conicet.gov.ar This tethered anion serves as the counter-ion, effectively doping the polymer without the need to introduce an external dopant from the electrolyte solution. researchgate.netconicet.gov.ar This internal doping mechanism can lead to materials with improved properties, such as enhanced solubility in the doped state and greater environmental stability of their conductivity. conicet.gov.aritu.edu.tr
Chelating Resins
Chelating resins are polymers designed to selectively bind to metal ions. The incorporation of specific functional groups allows these resins to form stable complexes with metal ions, making them valuable for processes such as water purification, metal recovery, and catalysis. While direct studies on chelating resins synthesized exclusively from this compound are not extensively documented, the principles of polymer chemistry and the known properties of related materials suggest its potential in this field.
Polymers containing sulfonic acid groups are known to be effective in the removal of heavy metal ions from aqueous solutions. For instance, hydrogels synthesized with vinyl sulfonic acid have demonstrated the ability to adsorb metal ions like Co²⁺ and Ni²⁺. The presence of the sulfonic acid group is crucial for this activity, as it provides a site for interaction with the metal cations. koreascience.or.kr Similarly, polypyrrole-based materials have shown an affinity for heavy metal ions such as mercury, lead, and silver, with the amine group in the pyrrole ring contributing to the complexation. nih.gov
Copolymers incorporating both sulfonic acid and other functional groups, such as acrylic acid, have also been investigated for their metal ion adsorption properties. These studies indicate that the combination of different functional groups can enhance the chelating ability of the resulting polymer. researchgate.net The synthesis of such functional polymers can be achieved through various polymerization techniques, including radical polymerization. researchgate.net
Based on these principles, a hypothetical chelating resin derived from this compound would be expected to exhibit affinity for metal ions due to the presence of both the pyrrole ring and the sulfonic acid group. The synthesis of such a resin could potentially be achieved through the polymerization of the vinyl-substituted derivative of this compound or by copolymerization with other suitable monomers.
Table 1: Potential Metal Ion Adsorption by Functional Groups Present in a Hypothetical Poly(this compound) Resin
| Functional Group | Potential Interacting Metal Ions | Basis for Interaction |
| Sulfonic Acid (-SO₃H) | Co²⁺, Ni²⁺, and other heavy metals | Ionic interaction and complexation |
| Pyrrole Ring | Hg²⁺, Pb²⁺, Ag⁺, and other heavy metals | Complexation with the nitrogen atom and π-electron system |
Role as Protecting Groups in Complex Syntheses
In multi-step organic synthesis, protecting groups are essential tools to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. Sulfonyl groups are commonly employed to protect amines. chem-station.com The sulfonylation of an amine reduces its nucleophilicity and basicity, forming a stable sulfonamide. chem-station.com
While the specific use of the 1-methyl-1H-pyrrole-3-sulfonyl group as a protecting group is not widely reported in the literature, its chemical structure suggests it could theoretically serve this purpose. The corresponding sulfonyl chloride, 1-methyl-1H-pyrrole-3-sulfonyl chloride, would be the reagent used to introduce this protecting group onto an amine or alcohol.
The stability of sulfonyl protecting groups varies. They are generally stable under both acidic and basic conditions. chem-station.com However, the ease of removal is a critical factor in their utility. The deprotection of sulfonyl groups can be challenging, often requiring harsh conditions. chem-station.com For some sulfonyl derivatives, reductive cleavage methods, such as using magnesium in methanol, can be employed for their removal under milder conditions. chem-station.com The specific conditions required to cleave a hypothetical 1-methyl-1H-pyrrole-3-sulfonyl group would need to be determined experimentally.
Table 2: General Characteristics of Sulfonyl Protecting Groups
| Property | Description |
| Installation | Typically via reaction with the corresponding sulfonyl chloride in the presence of a base. |
| Stability | Generally stable to a wide range of acidic and basic conditions. |
| Deprotection | Can be challenging; may require strong reducing agents or other specific reagents. |
Precursors for Dyes and Industrial Chemicals
Azo dyes represent a large and important class of synthetic colorants used in various industries. nih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. unb.cajbiochemtech.com
Aromatic sulfonic acids are common starting materials in the synthesis of azo dyes. researchgate.net To be utilized in this context, this compound would first need to be converted to its corresponding amino derivative. This transformation would introduce the necessary primary aromatic amine functionality for the diazotization reaction. Following diazotization with a reagent like sodium nitrite (B80452) in an acidic medium, the resulting diazonium salt of the aminopyrrole sulfonic acid could then be coupled with a suitable aromatic compound to produce an azo dye. The sulfonic acid group would enhance the water solubility of the resulting dye.
While specific examples of dyes synthesized directly from this compound are not prevalent in published research, the general principles of azo dye chemistry provide a clear theoretical pathway for its use as a precursor. The color of the resulting dye would be dependent on the specific coupling component used.
Future Research Directions and Unexplored Avenues for 1 Methyl 1h Pyrrole 3 Sulfonic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized pyrroles is a cornerstone of organic chemistry, yet direct and sustainable methods for producing compounds like 1-methyl-1H-pyrrole-3-sulfonic acid are not well-established. Future research should prioritize the development of green and efficient synthetic strategies.
Current Landscape and Future Directions:
Direct Sulfonation: The direct sulfonation of 1-methylpyrrole (B46729) presents a primary route. However, this reaction can be challenging to control, often leading to a mixture of isomers and potential polymerization of the electron-rich pyrrole (B145914) ring. Future work should focus on developing highly regioselective sulfonation methods, perhaps utilizing milder sulfonating agents or protective group strategies to ensure the sulfonic acid group is installed exclusively at the 3-position.
Green Chemistry Approaches: Exploration of sustainable synthetic methods is crucial. This could involve the use of solid acid catalysts, which can be easily recovered and reused, reducing waste and environmental impact. Investigations into solvent-free reaction conditions or the use of greener solvents like ionic liquids could also yield more environmentally benign synthetic pathways. organic-chemistry.org
Alternative Building Blocks: Research into novel synthetic disconnections could open new avenues. For instance, the cyclization of appropriately substituted amine and carbonyl precursors already bearing the sulfonic acid moiety could provide a more controlled and convergent approach to the target molecule.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Direct Sulfonation | Atom economy, reduced steps | Development of regioselective catalysts, optimization of reaction conditions. |
| Green Solvent Systems | Reduced environmental impact, potential for enhanced reactivity/selectivity. | Screening of ionic liquids and deep eutectic solvents. |
| Convergent Synthesis | High control of regiochemistry, modular approach. | Design and synthesis of novel acyclic precursors. |
Exploration of Underutilized Reactivity Profiles
The interplay between the electron-donating N-methyl group and the strongly electron-withdrawing sulfonic acid group at the 3-position is expected to create a unique reactivity profile for this compound.
Key Areas for Investigation:
Electrophilic Aromatic Substitution: The sulfonic acid group is a meta-director and a deactivating group. A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) would be invaluable to map the electronic landscape of the pyrrole ring and determine the preferred positions of substitution. This knowledge is fundamental for using this compound as a building block in the synthesis of more complex molecules.
Reactivity of the Sulfonic Acid Group: The sulfonic acid moiety itself is a reactive handle. Future research should explore its conversion to other functional groups, such as sulfonamides, sulfonate esters, and sulfonyl chlorides. These derivatives could possess interesting biological activities or serve as key intermediates in organic synthesis.
Metal-Catalyzed Cross-Coupling: The potential for this compound to participate in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is a rich area for exploration. This would require initial conversion of C-H bonds to more reactive functionalities (e.g., halides) or direct C-H activation, vastly expanding its synthetic utility.
Advanced Computational Modeling for Deeper Mechanistic Understanding
In silico studies can provide profound insights into the structure, properties, and reactivity of this compound, guiding experimental work and accelerating discovery.
Computational Approaches and Their Potential Impact:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the molecule's geometric and electronic structure, including bond lengths, bond angles, and electron density distribution. This can help predict the most likely sites for electrophilic and nucleophilic attack.
Reaction Mechanism Simulation: Computational modeling can be used to simulate reaction pathways and transition states for various transformations. This would be particularly useful for understanding the regioselectivity of sulfonation and other electrophilic substitution reactions, allowing for the rational design of more efficient synthetic procedures.
Prediction of Physicochemical Properties: Properties such as pKa, solubility, and spectroscopic characteristics (NMR, IR) can be predicted through computational methods. These predictions can aid in the design of experiments and the characterization of newly synthesized compounds.
Integration into Emerging Functional Materials
Pyrrole-based polymers are well-known for their conductive properties. The incorporation of the sulfonic acid group in this compound offers a unique opportunity to design novel functional materials.
Potential Applications in Materials Science:
Conducting Polymers: The sulfonic acid group can act as a self-doping agent in electropolymerization, potentially leading to the formation of highly conductive and water-soluble polypyrrole derivatives. These materials could find applications in sensors, antistatic coatings, and organic electronic devices.
Ion-Exchange Resins: Polymers derived from this monomer could function as strong cation-exchange resins due to the presence of the sulfonic acid groups. These would be useful in water purification, chromatography, and catalysis.
Proton-Conducting Membranes: The acidic nature of the sulfonic acid group makes it a candidate for incorporation into proton-exchange membranes (PEMs) for fuel cells. Research in this area would focus on creating stable, highly conductive membranes.
| Material Type | Key Feature | Potential Application |
| Conducting Polymer | Self-doping, water solubility | Biosensors, organic solar cells |
| Ion-Exchange Resin | Cation-exchange capacity | Water treatment, catalysis |
| Proton-Exchange Membrane | Proton conductivity | Fuel cells |
Design of Chiral Derivatives for Asymmetric Synthesis
The introduction of chirality into the this compound framework could lead to the development of novel catalysts and building blocks for asymmetric synthesis. rsc.org
Strategies and Future Prospects:
Chiral Sulfonamides: Reaction of the sulfonic acid group (after conversion to a sulfonyl chloride) with chiral amines would produce a library of chiral sulfonamides. These could be explored as chiral ligands for metal-catalyzed asymmetric transformations.
Resolution of Racemic Mixtures: If a chiral center is introduced elsewhere in the molecule, the sulfonic acid group can be used to form diastereomeric salts with chiral bases, allowing for classical resolution of the enantiomers. nih.gov
Asymmetric Catalysis: Axially chiral sulfonic acids have emerged as powerful Brønsted acid catalysts. nih.gov Future research could focus on designing derivatives of this compound that possess axial chirality, potentially by introducing bulky substituents that restrict bond rotation. Such catalysts could be applied to a wide range of enantioselective reactions. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-1H-pyrrole-3-sulfonic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves sulfonation of 1-methylpyrrole derivatives using agents like chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Post-synthesis purification via recrystallization or column chromatography (using silica gel and polar solvents like methanol/water mixtures) is critical to isolate the product. Reaction optimization should include monitoring pH, temperature, and stoichiometry using techniques like thin-layer chromatography (TLC) .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Analyze - and -NMR to confirm the sulfonic acid group’s position and methyl substitution on the pyrrole ring.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S.
Cross-reference with databases like PubChem for spectral comparisons .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
- Methodological Answer : The compound is likely polar due to the sulfonic acid group. Test solubility in water, dimethyl sulfoxide (DMSO), and methanol. For hydrophobic reactions, use phase-transfer catalysts or mixed solvents (e.g., water/THF). Solubility profiles should be empirically determined via UV-Vis spectroscopy or gravimetric analysis to avoid precipitation in kinetic studies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density on the pyrrole ring. Use software like Gaussian or ORCA to simulate Fukui indices, identifying reactive sites for electrophilic attack. Compare results with experimental data (e.g., regioselectivity in nitration or halogenation) to validate models .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts) for derivatives of this compound?
- Methodological Answer : Investigate tautomerism or aggregation effects using variable-temperature NMR or dilution studies. For ambiguous signals, employ 2D techniques (COSY, HSQC) or X-ray crystallography (using SHELX for structure refinement) to resolve spatial arrangements .
Q. How can impurity profiling be conducted for this compound in pharmaceutical-grade samples?
- Methodological Answer : Apply high-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD). Use reference standards (e.g., EP/JP monographs) to identify sulfonic acid byproducts or unreacted precursors. Quantify impurities via calibration curves and validate against ICH Q3A guidelines .
Q. What experimental designs mitigate thermal instability during thermogravimetric analysis (TGA) of this compound?
- Methodological Answer : Use slow heating rates (≤5°C/min) under inert atmospheres (N or Ar) to prevent decomposition. Pair TGA with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. For hygroscopic samples, pre-dry under vacuum and use sealed pans .
Q. How does the sulfonic acid group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Design comparative studies with desulfonated analogs. Use molecular docking (AutoDock Vina) to simulate interactions with enzyme active sites. Validate with kinetic assays (e.g., IC determination via fluorescence quenching) and correlate with Hammett σ values to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
